![molecular formula C15H22O8 B5755913 tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate](/img/structure/B5755913.png)
tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate
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Overview
Description
Tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate (TMICT) is a cyclopropane-based compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate has been widely used in scientific research due to its unique chemical structure and properties. It has shown potential as a building block for the synthesis of various compounds, including biologically active molecules. tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate has also been used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
Tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate acts as a cyclopropane-based building block in various chemical reactions. It can undergo ring-opening reactions to produce a range of products. tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate has also been shown to exhibit unique reactivity in certain reactions, making it a valuable tool in organic synthesis.
Biochemical and Physiological Effects
tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is non-toxic and has low cytotoxicity. It has also been shown to have low skin irritation potential, making it a promising candidate for use in cosmetic and personal care products.
Advantages and Limitations for Lab Experiments
Tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate has several advantages for lab experiments, including its ease of synthesis, chemical stability, and unique reactivity. However, its limited availability and high cost can be a limitation for some research applications.
Future Directions
There are several future directions for tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate research. One potential area of research is the development of new synthetic methodologies using tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate as a building block. Another area of research is the exploration of tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate's potential applications in drug discovery and development.
Conclusion
Tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate is a cyclopropane-based compound that has shown potential in various scientific research applications. Its unique chemical structure and properties make it a valuable tool in organic synthesis and a promising candidate for use in drug discovery and development. Further research is needed to fully explore its potential applications and limitations.
Synthesis Methods
Tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate can be synthesized using a simple and efficient method involving the reaction between cyclopropanecarboxylic acid and isobutyl alcohol in the presence of a catalyst. The resulting product is then treated with dimethyl sulfate and sodium hydroxide to obtain tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate. This synthesis method has been extensively studied and optimized to produce high yields of tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate.
properties
IUPAC Name |
tetramethyl 3-(2-methylpropyl)cyclopropane-1,1,2,2-tetracarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O8/c1-8(2)7-9-14(10(16)20-3,11(17)21-4)15(9,12(18)22-5)13(19)23-6/h8-9H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXMPMLQBIHACL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethyl 3-(2-methylpropyl)cyclopropane-1,1,2,2-tetracarboxylate |
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